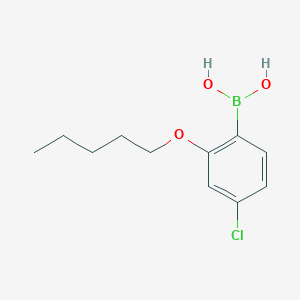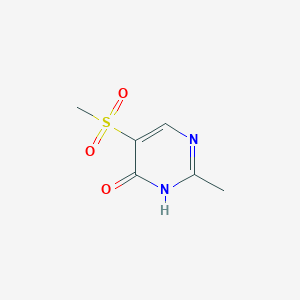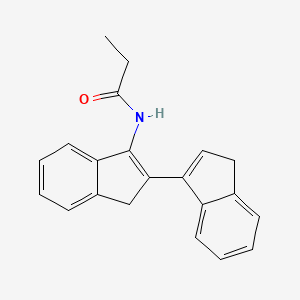
Ácido 4-cloro-2-(pentiloxi)fenilborónico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenylboronic acids are a class of organic compounds that have garnered significant attention due to their versatile applications in organic synthesis and medicinal chemistry. They are known for their ability to form reversible covalent bonds with diols and carbohydrates, making them useful in the construction of complex molecules and as sensors for sugars .
Synthesis Analysis
The synthesis of phenylboronic acid derivatives often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, which is a powerful tool for creating carbon-carbon bonds . For instance, 4-((2-halogeno-5-pyridyl)dimethylsilyl)phenylboronic acids have been synthesized and proposed as potential building blocks for silicon-containing drugs . Another example is the synthesis of 4-(2-(diethylamino)ethyl)phenylboronic acid, which was achieved through a multi-step reaction starting from 4-bromophenylacetic acid .
Molecular Structure Analysis
The molecular structure of phenylboronic acid derivatives can be characterized by various spectroscopic techniques, including FT-IR, NMR, and single-crystal X-ray diffraction . For example, the structure of 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid was elucidated using these methods, revealing intramolecular hydrogen bonding and a dendrimer-like crystal structure . Similarly, the vibrational spectra of 4-chloro- and 4-bromophenylboronic acids were studied to assign and characterize experimental bands .
Chemical Reactions Analysis
Phenylboronic acids participate in various chemical reactions, including condensation reactions and amidation processes. They have been used to catalyze the dehydrative condensation between carboxylic acids and amines, leading to the formation of amides, which are important in peptide synthesis . Additionally, phenylboronic acids have mediated triple condensation reactions to afford novel C3-symmetric 2H-chromene derivatives, which are structurally analogous to natural products with biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of phenylboronic acids are influenced by their functional groups and substituents. For instance, the introduction of halogen atoms or silyl groups can affect their reactivity and stability . The presence of ortho-substituents has been shown to play a crucial role in catalytic processes by preventing the coordination of reactants to the boron atom, thus enhancing reaction rates . Moreover, phenylboronic acids have been used to prepare hypercrosslinked polymers with high specific surface areas, demonstrating their potential for adsorption applications .
Aplicaciones Científicas De Investigación
Acoplamiento de Suzuki–Miyaura
El acoplamiento de Suzuki–Miyaura (SM) es una poderosa reacción de formación de enlaces carbono-carbono. Implica el acoplamiento cruzado de reactivos de boro arilo o vinilo con haluros o triflatos de arilo o vinilo. La amplia aplicación del acoplamiento SM surge de sus condiciones de reacción excepcionalmente suaves y tolerantes a los grupos funcionales. El ácido pentiloxiphenylborónico sirve como un reactivo organoboro en las reacciones de acoplamiento SM, permitiendo la síntesis de diversos compuestos biarílicos. Su estabilidad, facilidad de preparación y naturaleza ambientalmente benigna contribuyen a su popularidad en la química sintética .
Colorantes BODIPY
El ácido pentiloxiphenylborónico se ha incorporado a colorantes BODIPY modulares y funcionales. Estos colorantes combinan la versatilidad de los derivados de 3,5-dicloro-BODIPY con la capacidad similar a un receptor del grupo ácido bórico. Estos colorantes fluorescentes encuentran aplicaciones en imágenes, detección y estudios biológicos .
Catálisis fotoredox
En la catálisis fotoredox, el ácido pentiloxiphenylborónico participa en reacciones de proto-desboronación. Estas reacciones implican la eliminación de un átomo de boro del ácido bórico, lo que lleva a la formación de nuevos enlaces carbono-carbono. Tales procesos son valiosos en la síntesis de moléculas complejas y el descubrimiento de fármacos .
Mecanismo De Acción
Target of Action
The primary target of 4-Chloro-2-(pentyloxy)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The 4-Chloro-2-(pentyloxy)phenylboronic acid participates in the SM coupling reaction, which involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the 4-Chloro-2-(pentyloxy)phenylboronic acid, which is a formally nucleophilic organic group, is transferred from boron to palladium .
Biochemical Pathways
The 4-Chloro-2-(pentyloxy)phenylboronic acid affects the SM coupling pathway, which is a key biochemical pathway for carbon–carbon bond formation . The downstream effects of this pathway include the formation of new organic compounds through the coupling of chemically differentiated fragments .
Pharmacokinetics
It’s known that the compound is relatively stable , and it’s typically stored in an inert atmosphere at room temperature . These properties may impact its bioavailability.
Result of Action
The result of the action of 4-Chloro-2-(pentyloxy)phenylboronic acid is the formation of new carbon–carbon bonds through the SM coupling reaction . This leads to the synthesis of new organic compounds .
Action Environment
The action of 4-Chloro-2-(pentyloxy)phenylboronic acid is influenced by environmental factors such as temperature and atmosphere . The compound is typically stored in an inert atmosphere at room temperature, which may influence its stability and efficacy .
Safety and Hazards
The safety information for 4-Chloro-2-(pentyloxy)phenylboronic acid indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H315, H319, and H335 . Precautionary measures should be taken to avoid contact with skin and eyes, avoid formation of dust and aerosols, and ensure adequate ventilation .
Propiedades
IUPAC Name |
(4-chloro-2-pentoxyphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BClO3/c1-2-3-4-7-16-11-8-9(13)5-6-10(11)12(14)15/h5-6,8,14-15H,2-4,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUZPLNFBZCLUBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)Cl)OCCCCC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2548637.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(phenylthio)propanamide](/img/structure/B2548638.png)
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)acetamide](/img/structure/B2548642.png)
![1-([2,3'-Bipyridin]-4-ylmethyl)-3-cyclohexylurea](/img/structure/B2548643.png)



![Tert-butyl (2S)-2-[[4-(aminomethyl)triazol-1-yl]methyl]pyrrolidine-1-carboxylate;hydrochloride](/img/structure/B2548649.png)
![(4-((3-Chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2548650.png)
![N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]-1-oxo-3,4-dihydroisochromene-3-carboxamide](/img/structure/B2548651.png)

![N-(4-fluorophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2548657.png)
![N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-4-phenylbutanamide](/img/structure/B2548659.png)